Physicochemical Properties and Synthetic Utility of 2-Chloro-3-(2-methoxyphenyl)quinoline: A Technical Guide for Drug Development
Physicochemical Properties and Synthetic Utility of 2-Chloro-3-(2-methoxyphenyl)quinoline: A Technical Guide for Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, the quinoline nucleus is universally recognized as a "privileged scaffold." Among its highly functionalized derivatives, 2-Chloro-3-(2-methoxyphenyl)quinoline (CAS: 85274-01-7) stands out as a critical intermediate and a potent pharmacophore. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and synthetic utility. Designed for drug development professionals, this guide bridges the gap between theoretical molecular design and practical, bench-level execution.
Physicochemical Profiling & Molecular Causality
Understanding the physicochemical parameters of 2-Chloro-3-(2-methoxyphenyl)quinoline is essential for predicting its pharmacokinetic behavior and planning downstream synthetic modifications.
Quantitative Data Summary
The following table consolidates the foundational properties of the compound, sourced from chemical databases [1].
| Parameter | Value | Pharmacological Implication |
| CAS Number | 85274-01-7 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C16H12ClNO | Defines the core mass and elemental composition. |
| Molecular Weight | 269.73 g/mol | Optimal for small-molecule drug design (well below the 500 Da limit). |
| XLogP3 | 4.7 | Indicates high lipophilicity; excellent membrane permeability but poor aqueous solubility. |
| H-Bond Donors (HBD) | 0 | Enhances passive diffusion across lipid bilayers (e.g., Blood-Brain Barrier). |
| H-Bond Acceptors (HBA) | 2 | Nitrogen (quinoline) and Oxygen (methoxy) serve as key interaction points for kinase pockets. |
Structural Causality and Drug-Likeness
The compound adheres strictly to Lipinski’s Rule of Five, making it an excellent candidate for oral bioavailability. However, its high lipophilicity (XLogP3 = 4.7) necessitates specific formulation strategies during in vitro and in vivo testing.
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The 2-Chloro Substituent: The chlorine atom at the C2 position is highly electron-withdrawing. Because it is adjacent to the electronegative quinoline nitrogen, the C2 carbon becomes highly electron-deficient. This makes the position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr), serving as a perfect anchor point for late-stage functionalization.
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The 3-(2-Methoxyphenyl) Group: The ortho-methoxy group on the phenyl ring introduces significant steric hindrance. This forces the phenyl ring out of the coplanar alignment with the quinoline core. This specific dihedral twist prevents the molecule from acting as a simple DNA intercalator (reducing off-target toxicity) while perfectly positioning it to occupy the hydrophobic allosteric pockets of target enzymes like Epidermal Growth Factor Receptor (EGFR) [2].
Mechanistic Synthetic Pathways
To synthesize 2-Chloro-3-(2-methoxyphenyl)quinoline, the most robust and chemoselective method is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-chloro-3-iodoquinoline with 2-methoxyphenylboronic acid .
The Causality of Chemoselectivity: Why doesn't the 2-chloro group react? The carbon-iodine (C-I) bond at C3 has lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bond at C2. Consequently, the Pd(0) catalyst undergoes oxidative addition exclusively at the C3 position, preserving the valuable 2-chloro group for future diversification.
Chemoselective Suzuki-Miyaura cross-coupling at the C3 position.
Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system to ensure high yield and purity.
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Preparation: In an oven-dried Schlenk flask, combine 2-chloro-3-iodoquinoline (1.0 equiv), 2-methoxyphenylboronic acid (1.2 equiv), and anhydrous potassium carbonate ( K2CO3 , 2.5 equiv).
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Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (ratio 4:1 v/v). Logic: Water is required to dissolve the inorganic base and accelerate the transmetalation step of the catalytic cycle.
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Catalyst Introduction: Under a strict argon atmosphere, add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 , 0.05 equiv).
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Reaction Execution: Heat the mixture to 90°C for 6–8 hours.
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Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The reaction is complete when the starting iodide (lower Rf) is entirely consumed, replaced by a bright UV-active spot (higher Rf).
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Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography to yield the target compound as a crystalline solid.
Pharmacological Relevance & Late-Stage Diversification
The true value of 2-Chloro-3-(2-methoxyphenyl)quinoline lies in its role as an advanced intermediate for drug discovery. Substituted 2-chloroquinolines have demonstrated profound efficacy as topoisomerase I inhibitors and EGFR tyrosine kinase inhibitors [2].
By exploiting the activated C2-chlorine, researchers can execute late-stage functionalizations to build targeted libraries. The quinoline nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer complex during SNAr reactions.
Late-stage functionalization pathways of the 2-chloroquinoline scaffold.
Analytical Characterization & Validation Protocol
To ensure the structural integrity of the synthesized 2-Chloro-3-(2-methoxyphenyl)quinoline, the following validation workflow must be strictly adhered to:
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High-Performance Liquid Chromatography (HPLC):
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Method: C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% TFA).
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Validation: The compound should elute as a single sharp peak (>98% purity) at a high retention time, confirming its lipophilic nature (XLogP3 = 4.7).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1 H-NMR ( CDCl3 ): Look for the disappearance of the C3 proton of the original quinoline ring. The distinct singlet of the methoxy group ( −OCH3 ) should appear around δ 3.80 ppm. The aromatic region ( δ 7.00 - 8.20 ppm) will integrate for the remaining 10 protons.
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13 C-NMR: The C2 carbon attached to the chlorine will appear characteristically downfield (approx. δ 150 ppm) due to the combined deshielding effects of the electronegative chlorine and the adjacent nitrogen.
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High-Resolution Mass Spectrometry (HRMS):
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Validation: Electrospray Ionization (ESI-MS) in positive mode should yield an [M+H]+ peak at m/z 270.068. Crucially, the spectrum must display a characteristic 3:1 isotopic pattern at m/z 270 and 272, definitively proving the presence of a single chlorine atom.
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References
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LookChem Database. "2-Chloro-3-(2-methoxyphenyl)quinoline Basic Information and Physicochemical Properties." LookChem. URL:[Link]
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Massoud, M. A. M., et al. "Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents." Letters in Drug Design & Discovery, 2019, 16(3), 273-283. URL:[Link]
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Organic Chemistry Portal. "Suzuki-Miyaura Cross-Coupling Mechanism and Applications." Organic Chemistry Portal. URL:[Link]
